molecular formula C10H14O B12846927 Pinocarvone, trans-(-)- CAS No. 19890-00-7

Pinocarvone, trans-(-)-

Cat. No.: B12846927
CAS No.: 19890-00-7
M. Wt: 150.22 g/mol
InChI Key: TZDMGBLPGZXHJI-JGVFFNPUSA-N
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Description

Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene-, (1S,5S)- is a natural product found in Eucalyptus globulus with data available.
See also: Chamaemelum nobile flower (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19890-00-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m0/s1

InChI Key

TZDMGBLPGZXHJI-JGVFFNPUSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=C)C(=O)C2)C

Canonical SMILES

CC1(C2CC1C(=C)C(=O)C2)C

Origin of Product

United States

Structural Framework and Stereochemical Significance

Trans-(-)-Pinocarvone, systematically named (1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one, possesses a distinctive bicyclic pinane (B1207555) skeleton. nih.gov This framework is characterized by a six-membered ring fused with a four-membered ring, creating a strained and conformationally rigid structure. Key structural features include a ketone group at the C3 position and an exocyclic methylene (B1212753) group at the C2 position. The "trans" designation refers to the stereochemical relationship between the C2-substituent and the gem-dimethyl bridge.

The presence of two chiral centers in its rigid structure gives rise to different stereoisomers. The (-)-enantiomer, also known as l-pinocarvone, exhibits specific optical activity, with reported specific rotation values such as [α]²³D −29.6. acs.org This stereochemical purity is crucial, as the biological activity and chemical reactivity of monoterpenoids are often highly dependent on their specific three-dimensional arrangement.

Table 1: Chemical and Physical Properties of trans-(-)-Pinocarvone

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Number 19890-00-7
IUPAC Name (1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one
Appearance Data not available
Optical Activity Levorotatory (-)
Source: nih.govnih.gov

The spectroscopic signature of trans-(-)-pinocarvone provides further insight into its structure. In ¹H NMR spectroscopy, characteristic signals include those for the exo-methylene protons and the bridgehead hydrogens. Infrared (IR) spectroscopy shows strong absorption bands corresponding to the carbonyl (C=O) stretch and the carbon-carbon double bond (C=C) of the exo-methylene group.

Research Trajectory and Academic Importance

Total Synthesis Strategies

While many syntheses of pinocarvone start from closely related monoterpenes, a formal total synthesis approach considers the construction of the molecule from simpler, achiral precursors. However, in practice, the most efficient routes to trans-(-)-pinocarvone are short syntheses that begin with precursors already possessing the core bicyclic structure. A notable application of (-)-pinocarvone is in the total synthesis of other natural products, such as (-)-aritasone, where it serves as a key chiral building block. rsc.orgresearchgate.net

A retrosynthetic analysis of trans-(-)-pinocarvone logically deconstructs the target molecule into simpler, more accessible starting materials. The most apparent disconnection involves the allylic ketone functionality. A functional group interconversion (FGI) first transforms the α,β-unsaturated ketone back to a corresponding allylic alcohol, trans-pinocarveol. Further disconnection of the alcohol via a C-O bond reveals an allylic cation or radical intermediate. This leads back to a foundational bicyclic alkene. Given the bicyclo[3.1.1]heptane framework, the most logical and commercially available chiral precursor is a member of the pinene family. Specifically, to achieve the stereochemistry of trans-(-)-pinocarvone, the retrosynthesis points to (+)-β-pinene as the ideal starting material. This approach is classified as a chiral pool synthesis, which is highly efficient as the stereochemical information is embedded in the starting material.

The key strategic disconnection in the synthesis of trans-(-)-pinocarvone is the C-H bond at the allylic position of a pinene precursor. The synthesis, therefore, hinges on a stereoselective allylic oxidation.

The primary key intermediates in the most common synthetic routes are:

(+)-β-Pinene : This enantiomerically pure monoterpene serves as the chiral starting material. nih.gov Its bicyclic structure and inherent chirality direct the stereochemical outcome of the synthesis.

trans-Pinocarveol : This allylic alcohol is a direct intermediate when a two-step oxidation process is employed. nih.govmdpi.com It is formed by the initial allylic oxidation of β-pinene and is subsequently oxidized to the target ketone, pinocarvone.

The synthesis of trans-(-)-pinocarvone from (+)-β-pinene involves the formation of the ketone at C3 and the exocyclic double bond at C2, preserving the stereocenters of the bicyclo[3.1.1]heptane core.

Enantioselective Synthesis of Pinocarvone, trans-(-)-

Enantioselective synthesis is critical for producing a single enantiomer like trans-(-)-pinocarvone. This is predominantly achieved by starting with an enantiomerically pure precursor, a strategy known as a chiral pool approach.

The most direct and widely reported method for synthesizing enantiopure pinocarvone isomers utilizes the chiral pool of naturally abundant pinenes. nih.govacs.org Specifically, trans-(-)-pinocarvone is synthesized from (+)-β-pinene. nih.gov

The synthesis typically involves the allylic oxidation of the pinene precursor. A common reagent for this transformation is selenium dioxide (SeO₂). nih.govacs.orgdiva-portal.org The reaction is often performed under reflux in a solvent like dichloromethane (B109758) (DCM). acs.orgdiva-portal.org A significant challenge in this synthesis is the concurrent formation of myrtenal (B1677600) as a byproduct, which is difficult to separate from pinocarvone by standard column chromatography. nih.govacs.org A successful strategy to overcome this involves a subsequent selective oxidation of the crude mixture. The myrtenal can be oxidized to the more polar myrtenic acid using reagents like hydrogen peroxide (H₂O₂) and sodium chlorite (B76162) (NaClO₂), allowing for easy separation via silica (B1680970) gel chromatography. acs.orgdiva-portal.org This process can yield pinocarvone with high chemical and optical purity. diva-portal.org

An interesting stereochemical observation is the inversion of the sign of specific rotation from the starting material to the product. nih.gov

Starting MaterialProductSpecific Rotation of Product [α]²³DReference
(+)-β-Pinenetrans-(-)-Pinocarvone-29.6 (c 2.0, EtOAc) nih.gov
(-)-β-Pinenetrans-(+)-Pinocarvone+30.8 (c 1.0, EtOAc) nih.gov

While chiral pool approaches are dominant, research has also explored catalytic methods for the stereoselective oxidation of pinenes. These methods aim to use a chiral catalyst to induce stereoselectivity, potentially allowing the use of racemic or prochiral starting materials.

Examples of catalytic systems include:

Selenium-Based Catalysts : The Crich synthesis utilizes perfluorooctyl selenic acid for the oxidation of β-pinene to pinocarvone, achieving a yield of approximately 40%. nih.govacs.org Selenium dioxide itself can be considered a stoichiometric reagent but is catalytic in some systems, such as when used with a co-oxidant like tert-butyl hydroperoxide (TBHP). nih.govmdpi.com

Other Metal-Based Catalysts : Various transition metal catalysts have been investigated for the oxidation of pinenes. While some syntheses of related compounds like pinocamphone (B1236806) have employed titanosilicate catalysts, these often produce mixtures of products. diva-portal.org The oxidation of the intermediate trans-pinocarveol to pinocarvone is efficiently carried out using manganese dioxide (MnO₂). nih.govmdpi.com

The primary mechanism for enantiocontrol in the synthesis of trans-(-)-pinocarvone is substrate control . By starting with the enantiomerically pure (+)-β-pinene, the inherent chirality of the bicyclo[3.1.1]heptane skeleton dictates the stereochemical outcome of the reaction. The reagents approach the molecule in a way that is sterically favored, leading to the formation of the trans isomer with high fidelity. The dimethyl-substituted bridge of the pinene skeleton effectively blocks one face of the molecule, guiding the oxidant to attack the less hindered face of the double bond.

Diastereoselectivity is also a key consideration, particularly in ensuring the trans configuration of the resulting product. The mechanism of allylic oxidation with reagents like SeO₂ typically proceeds through an ene reaction followed by a nih.gov-sigmatropic rearrangement. The stereochemical course of these concerted reactions is highly dependent on the substrate's geometry, which in the case of the rigid pinene framework, leads to a high degree of diastereoselectivity for the trans product. The facial selectivity of the pinane (B1207555) skeleton is also evident in subsequent reactions; for example, the thia-Michael addition to pinocarvone can proceed with high diastereoselectivity under specific conditions. mdpi.com

Specific Reaction Pathways for Pinocarvone, trans-(-)- and Its Derivatives

Oxidation Reactions Leading to Pinocarvone, trans-(-)-

Photooxygenation of α-pinene presents a significant route to trans-(-)-pinocarvone. rsc.org This process typically involves the use of a photosensitizer, such as tetraphenylporphyrin (B126558) (TPP), and visible light irradiation. rsc.org The reaction proceeds through a singlet oxygen-mediated ene reaction, forming an unstable endo-peroxide intermediate. This intermediate subsequently undergoes rearrangement to yield pinocarvone.

A continuous photooxygenation process has been developed for the synthesis of (-)-pinocarvone from (+)-α-pinene. rsc.org In this method, the intermediate hydroperoxides are processed under mild conditions using acetic anhydride (B1165640) (Ac₂O) and a base. rsc.org This approach has demonstrated high yields of 79–83% on a gram scale. rsc.org The efficiency and selectivity of the photooxygenation can be influenced by the catalyst loading. For instance, varying the concentration of TPP has been shown to impact the yield of pinocarvone significantly. rsc.org

The mechanism involves a [4+2] cycloaddition of singlet oxygen (¹O₂) with α-pinene. This cycloaddition is facilitated by light irradiation (e.g., λ = 450 nm) in the presence of the photosensitizer. The resulting endo-peroxide is then treated with reagents like acetic anhydride and triethylamine, which induces dehydration and rearrangement to form pinocarvone.

ReactantPhotosensitizerReagents for RearrangementYieldReference
(+)-α-PineneTetraphenylporphyrin (TPP)Acetic Anhydride (Ac₂O), Triethylamine (Et₃N)79-83%
(+)-α-PineneTetraphenylporphyrin (TPP)-29% (initial trial) rsc.org
(+)-α-Pinene0.1 mol% TPP-83% rsc.org

Various catalytic systems have been explored for the oxidation of pinenes to pinocarvone and other oxygenated derivatives.

Selenium Dioxide (SeO₂): The oxidation of (-)-β-pinene using tert-butyl hydroperoxide (t-BuOOH) in the presence of catalytic amounts of SeO₂ at room temperature yields trans-pinocarveol. mdpi.com This alcohol can then be oxidized to pinocarvone using active manganese dioxide (MnO₂) in dichloromethane. mdpi.com While effective, the use of selenium dioxide raises environmental concerns due to its toxicity.

Potassium Permanganate (B83412) (KMnO₄): The oxidation of α-pinene with potassium permanganate can lead to the cleavage of the double bond, forming a keto-carboxylate compound. ugm.ac.id Studies have shown that this reaction often consumes a stoichiometric amount of the catalyst rather than a catalytic one. ugm.ac.idresearchgate.net The use of crown ethers as catalysts in KMnO₄ oxidation of α-pinene can yield pinonic acid. msuniv.ac.in

Ozone (O₃): Ozonolysis is another method used for the oxidation of α-pinene. ugm.ac.id

Other Catalytic Systems:

Titanium-silicalite (TS-1) catalysts have been used for α-pinene oxidation, yielding a mixture of products including α-pinene oxide, verbenol, verbenone (B1202108), and trans-pinocarveol. nih.gov

Co/SBA-15 catalysts have shown activity in α-pinene oxidation, although they were found to be more effective for limonene (B3431351) oxidation. researchgate.net

Acid-modified halloysite (B83129) nanotubes and commercial montmorillonites have been investigated as heterogeneous catalysts for α-pinene oxide isomerization, which can be a step in the synthesis of pinocarvone derivatives. researchgate.net

Oxidant/Catalyst SystemSubstrateKey ProductsReference
SeO₂ / t-BuOOH, then MnO₂(-)-β-Pinenetrans-(-)-Pinocarvone mdpi.com
KMnO₄α-PineneKeto-carboxylate ugm.ac.id
TS-1 / H₂O₂α-Pineneα-Pinene oxide, Verbenol, Verbenone, trans-Pinocarveol nih.gov

Reduction Reactions to Pinocarveol (B1213195) Stereoisomers (e.g., LiAlH₄, Al(O-iPr)₃)

The reduction of trans-(-)-pinocarvone yields pinocarveol stereoisomers, with the stereochemical outcome depending on the reducing agent and reaction conditions.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing ketones to alcohols. du.ac.inadichemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reduction of cyclic ketones like pinocarvone with LiAlH₄ typically involves the nucleophilic attack of a hydride ion on the carbonyl carbon. adichemistry.com In less hindered cyclohexanones, the approach of the hydride reagent tends to be from the axial direction, leading to the formation of the equatorial alcohol as the major product. du.ac.in

Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction utilizes an aluminum alkoxide, such as aluminum isopropoxide (Al(O-iPr)₃), in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgorganic-chemistry.org This method is known for its high chemoselectivity, reducing aldehydes and ketones without affecting other functional groups like alkenes and alkynes. wikipedia.org The reaction is believed to proceed through a six-membered ring transition state. wikipedia.orgorganic-chemistry.org A variation of this reduction using triphenylphosphine (B44618) (Ph₃P) has been used to reduce the hydroperoxide intermediate from α-pinene photooxygenation to trans-pinocarveol with a 61% yield. rsc.org

Reducing AgentSubstrateProductKey FeaturesReference
LiAlH₄trans-(-)-PinocarvonePinocarveol stereoisomersStrong, non-selective reducing agent du.ac.inadichemistry.com
Al(O-iPr)₃ (MPV)trans-(-)-PinocarvonePinocarveol stereoisomersHigh chemoselectivity wikipedia.orgorganic-chemistry.org
Ph₃Pα-Pinene hydroperoxidetrans-PinocarveolUsed for the reduction of the photooxygenation intermediate rsc.org

Rearrangement Reactions and Their Mechanistic Investigations

The pinane skeleton is susceptible to various rearrangement reactions, often acid-catalyzed, leading to a variety of other monoterpenoid structures. mvpsvktcollege.ac.in For instance, α-pinene oxide, a derivative of α-pinene, can rearrange to form products like myrtenal, pinocamphone, and pinocarvone. researchgate.net Mechanistic investigations often involve studying the movement of the migrating group to determine if the rearrangement is intramolecular or intermolecular, which can be probed using crossover experiments. mvpsvktcollege.ac.in In the case of pinocarvone-based sulfones, an inversion of configuration at the C2 atom has been observed, indicating a rearrangement during the transformation of corresponding thiosulfonates. mdpi.com

Derivatization Reactions of Pinocarvone, trans-(-)- (e.g., Oxime Formation, Annulation)

Oxime Formation: Pinocarvone can be converted to its corresponding oxime. isopsoc.org Pinocarvone oxime is a useful intermediate for the synthesis of nitrogen-containing heterocyclic compounds. isopsoc.orgresearchgate.net For example, the reaction of pinocarvone oxime with enamines in the presence of iron(III) chloride (FeCl₃) or copper(II) chloride (CuCl₂) leads to the annulation of the nopinane carbon frame with a pyridine (B92270) ring, forming chiral nopinane-annelated pyridines. researchgate.net Microwave-assisted synthesis has been employed for these types of reactions. researchgate.net

Annulation Reactions: Annulation refers to the construction of a new ring onto a molecule. wikipedia.org As mentioned, pinocarvone oxime can undergo annulation reactions to form fused heterocyclic systems. researchgate.net These reactions expand the structural diversity of compounds that can be derived from pinocarvone.

Green Chemistry Approaches in Pinocarvone, trans-(-)- Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like trans-(-)-pinocarvone. These approaches focus on improving efficiency, minimizing waste, and utilizing safer, renewable resources. Key areas of development include the adoption of continuous flow systems and the use of environmentally benign reagents and solvents.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of trans-(-)-pinocarvone, particularly in the context of photooxygenation reactions. These systems provide enhanced safety, scalability, and process control.

A notable application is the photooxygenation of the renewable feedstock α-pinene to produce pinocarvone. beilstein-journals.orgrsc.org This reaction typically involves the use of a photosensitizer, such as tetraphenylporphyrin (TPP), to generate singlet oxygen (¹O₂) which then reacts with the α-pinene. beilstein-journals.orgrsc.org In a continuous flow setup, the reaction mixture is pumped through a transparent reactor, often a PFA tube, and irradiated with light, for example, a 450 nm LED. beilstein-journals.org This method avoids the accumulation of unstable peroxide intermediates in large quantities, a significant safety concern in batch processes.

Research has demonstrated the successful adaptation of a batch protocol for (-)-pinocarvone synthesis to a continuous-flow system. beilstein-journals.org While a batch process could yield up to 97% of the product, the continuous flow adaptation using a PFA-tube photoreactor with segmented oxygen flow achieved yields of 85%. beilstein-journals.org The key advantage of the flow system was a significant reduction in reaction time. beilstein-journals.org Continuous-flow methodologies ensure better reproducibility and are more amenable to industrial scale-up, with potential production reaching several grams per day. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Photooxygenation for (-)-Pinocarvone Synthesis

Parameter Batch Process Continuous Flow Process Source(s)
Starting Material (+)-α-Pinene (+)-α-Pinene beilstein-journals.org
Photocatalyst Tetraphenylporphyrin (TPP) Tetraphenylporphyrin (TPP) beilstein-journals.org
Yield 97% 85% beilstein-journals.org
Productivity 21.4 g per 1.5-hour batch 1.9 g per day beilstein-journals.org
Reaction Time 1.5 hours 3x less residence time beilstein-journals.org
Key Advantage High yield in a single run Improved safety, scalability, shorter reaction time beilstein-journals.org

The shift towards greener synthesis of trans-(-)-pinocarvone is heavily reliant on replacing hazardous reagents with more sustainable alternatives. This includes the use of cleaner oxidants, reusable catalysts, and biocatalytic methods.

Photocatalysis and Green Oxidants: The photooxygenation of α-pinene is inherently a green process as it utilizes light and oxygen, an abundant and non-toxic oxidant. The use of a photosensitizer like tetraphenylporphyrin (TPP) allows the reaction to proceed under mild conditions. rsc.org The intermediate hydroperoxide is subsequently reduced to yield the final product. researchgate.net This approach contrasts sharply with older methods that employed toxic heavy metal reagents like selenium dioxide (SeO₂), which pose significant environmental and disposal challenges. acs.org

Heterogeneous Catalysis: A key strategy in green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. While direct heterogeneous catalytic synthesis of pinocarvone is still under development, green methods have been established for its precursors. For instance, the allylic oxidation of β-pinene to trans-pinocarveol can be achieved with high yield (up to 65%) using a multifunctional heterogeneous catalyst, palladium supported on silicotungstic acid-modified mesoporous silica (Pd/HPA-300/SBA-15). researchgate.netabo.fi This reaction employs hydrogen peroxide (H₂O₂) as a clean oxidant, whose only byproduct is water. researchgate.netabo.fi The resulting trans-pinocarveol can then be selectively oxidized to pinocarvone using reagents like active manganese dioxide (MnO₂). Studies have shown these heterogeneous catalysts to be robust, allowing for reuse over multiple cycles with minimal loss of activity. researchgate.netabo.fi

Biocatalysis: Biocatalytic transformations represent a frontier in green synthesis, harnessing the high selectivity and efficiency of enzymes under mild, aqueous conditions. Plant cell cultures, such as those from Picea abies, have been shown to convert components of turpentine, a waste byproduct of wood processing, into valuable oxygenated monoterpenes. researchgate.net These biotransformations can produce trans-pinocarveol, a direct precursor to pinocarvone, from the pinenes present in turpentine. researchgate.net This method utilizes a renewable waste stream as a feedstock, further enhancing its green credentials. researchgate.net

Table 2: Overview of Green Reagents and Catalysts in Pinocarvone Synthesis and its Precursors

Reagent/Catalyst System Reaction Type Substrate Product Key Green Feature(s) Source(s)
O₂ / Tetraphenylporphyrin (TPP) Photooxygenation α-Pinene Pinocarvone Use of O₂ as a clean oxidant; photocatalysis. beilstein-journals.orgrsc.org
Pd/HPA-300/SBA-15 / H₂O₂ Allylic Oxidation β-Pinene trans-Pinocarveol Reusable heterogeneous catalyst; H₂O₂ is a green oxidant (byproduct is H₂O). researchgate.netabo.fi
**Manganese Dioxide (MnO₂) ** Oxidation trans-Pinocarveol Pinocarvone Selective oxidation under mild conditions.
***Picea abies* cell culture** Biotransformation Turpentine (Pinenes) trans-Pinocarveol Uses renewable waste feedstock; mild, aqueous conditions. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
Pinocarvone, trans-(-)-
α-Pinene
β-Pinene
Tetraphenylporphyrin (TPP)
trans-Pinocarveol
Myrtenal
Hydrogen peroxide (H₂O₂)
Palladium
Silicotungstic acid
Manganese dioxide (MnO₂)

Iii. Biosynthetic and Biotransformational Pathways of Pinocarvone, Trans

Enzymatic Pathways in Natural Production

The natural synthesis of trans-(-)-pinocarvone is a multi-step process governed by specific enzymes that build upon the foundational structures of precursor monoterpenes.

The biosynthesis of all monoterpenes, including the pinane (B1207555) skeleton of pinocarvone (B108684), originates from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govreseaprojournal.com These precursors are typically generated via the methylerythritol phosphate (B84403) (MEP) pathway within plant plastids. nih.gov The condensation of IPP and DMAPP yields geranyl diphosphate (GPP), the direct precursor to all monoterpenes.

Specialized enzymes known as monoterpene synthases then cyclize GPP into various cyclic structures. The formation of the pinane skeleton results in the production of α-pinene and β-pinene. nih.govgoogle.com While both are structurally related, evidence suggests that (-)-β-pinene is the more direct precursor to trans-(-)-pinocarvone.

The proposed biosynthetic cascade to trans-(-)-pinocarvone involves two key oxidative steps:

Hydroxylation: The precursor, (-)-β-pinene, undergoes an allylic hydroxylation to form the intermediate alcohol, (1S)-trans-pinocarveol. nih.govresearchgate.net

Oxidation/Dehydrogenation: The hydroxyl group of trans-pinocarveol is then oxidized to a ketone, yielding the final product, (1S)-pinocarvone, which corresponds to trans-(-)-pinocarvone. nih.govresearchgate.net

This sequence is analogous to other well-studied monoterpenoid pathways, such as the conversion of limonene (B3431351) to carvone (B1668592) via trans-carveol. researchgate.netnih.govresearchgate.net

StepPrecursor/IntermediateProductGeneral Transformation
1Geranyl Diphosphate (GPP)(-)-β-PineneCyclization
2(-)-β-Pinene(1S)-trans-PinocarveolAllylic Hydroxylation
3(1S)-trans-Pinocarveol(1S)-Pinocarvone [trans-(-)-Pinocarvone]Oxidation (Dehydrogenation)

The specific enzymes that catalyze the biosynthesis of trans-(-)-pinocarvone have not been fully isolated and characterized from a natural source. However, based on extensive research into analogous monoterpene metabolic pathways, their identities can be inferred with high confidence. researchgate.net

Cytochrome P450 Monooxygenases (CYPs or P450s): The initial hydroxylation of a monoterpene hydrocarbon like β-pinene is predominantly catalyzed by a heme-containing enzyme from the cytochrome P450 superfamily. researchgate.netovid.com These enzymes are responsible for the remarkable structural diversity of terpenoids by introducing oxygen atoms into the hydrocarbon skeleton, often with high regio- and stereoselectivity. researchgate.netnih.govnih.gov In the closely related pathway for carvone biosynthesis in spearmint and caraway, a specific cytochrome P450, limonene-6-hydroxylase, performs the analogous conversion of limonene to trans-carveol. researchgate.netnih.gov It is therefore highly probable that a specific β-pinene hydroxylase, belonging to the CYP71 clan or a related family, is responsible for producing trans-pinocarveol. researchgate.net

Dehydrogenases: The subsequent oxidation of the intermediate alcohol (trans-pinocarveol) to the ketone (pinocarvone) is carried out by a dehydrogenase. nih.gov These enzymes typically utilize NAD⁺ or NADP⁺ as cofactors to facilitate the removal of hydrogen atoms. In the carvone pathway, a specific carveol (B46549) dehydrogenase (CDH) catalyzes the final step. researchgate.netnih.gov A similar trans-pinocarveol dehydrogenase is expected to complete the biosynthesis of pinocarvone.

Enzyme ClassCatalyzed Reaction StepFunctionExample from Analogous Pathway
Monoterpene SynthaseGPP → (-)-β-PineneCyclization of the acyclic precursor.Limonene Synthase
Cytochrome P450 Monooxygenase(-)-β-Pinene → trans-PinocarveolAllylic hydroxylation of the pinene ring.Limonene-6-hydroxylase
Dehydrogenasetrans-Pinocarveol → PinocarvoneOxidation of the alcohol to a ketone.Carveol Dehydrogenase

The production of monoterpenoids in plants is tightly regulated at the genetic level. The expression of the genes encoding biosynthetic enzymes like terpene synthases, P450s, and dehydrogenases is controlled by a combination of developmental programming and responses to external stimuli. scispace.com

Developmental and Spatial Regulation: Monoterpene biosynthesis is often localized to specific tissues, such as glandular trichomes on leaf surfaces or in floral parts, and occurs at particular developmental stages. scispace.comresearchgate.net For example, the emission of floral monoterpenes in snapdragon is developmentally regulated and follows a diurnal rhythm, indicating control by a circadian clock. nih.gov

Hormonal and Environmental Signals: The expression of monoterpene biosynthesis genes can be induced by various biotic and abiotic factors, including pathogen attack, insect herbivory, and light intensity. nih.govscispace.com This response is often mediated by plant signaling molecules (phytohormones). Transcription factors responsive to hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and gibberellic acid (GA) can bind to promoter regions of biosynthetic genes and activate their transcription. frontiersin.org Studies on other secondary metabolite pathways have shown that transcription factors from families like MYB, bHLH, and WRKY play crucial roles in this regulatory network. frontiersin.org

While specific regulatory factors for pinocarvone have not been identified, the general principles of monoterpenoid regulation provide a framework for understanding how its production is controlled in nature.

Microbial and Plant Cell Biotransformation Studies

Biotransformation utilizes the enzymatic machinery of whole cells, such as microorganisms or cultured plant cells, to convert substrates into more valuable products. nih.gov This approach is a powerful tool for producing specific isomers of compounds like trans-(-)-pinocarvone from readily available precursors. semanticscholar.org

Plant cell cultures have demonstrated a clear capacity for synthesizing pinocarvone. Suspension cell cultures of Norway spruce (Picea abies) have been shown to effectively transform monoterpene substrates. When fed with (1S)-trans-pinocarveol, the Picea abies cells successfully oxidized it to produce (1S)-pinocarvone [trans-(-)-pinocarvone]. nih.govresearchgate.net The same cell culture can also convert (-)-β-pinene primarily into trans-pinocarveol, with pinocarvone being a minor product of this initial transformation. nih.govresearchgate.net

Microbial systems are also widely used for monoterpene biotransformation. Various bacteria and fungi can hydroxylate α- and β-pinene. nih.govmdpi.com For instance, some fungal strains are known to convert β-pinene into pinocarveol (B1213195), which is the direct precursor for pinocarvone. researchgate.net While direct microbial conversion to pinocarvone is less commonly reported than for related compounds like verbenone (B1202108) (from α-pinene), the enzymatic capability to perform the necessary sequential hydroxylation and dehydrogenation reactions is present in diverse microorganisms. researchgate.netnih.gov

Biocatalyst SystemSubstratePrimary ProductReference
Picea abies (suspension culture)(1S)-trans-Pinocarveol(1S)-Pinocarvone nih.govresearchgate.net
Picea abies (suspension culture)(-)-β-Pinenetrans-Pinocarveol nih.govresearchgate.net
Aspergillus niger(-)-β-Pinenetrans-Pinocarveol mdpi.com
Stereum hirsutum (fungus)(-)-α-PineneVerbenone nih.gov

Biotransformation reactions rarely yield a single product. The complex enzymatic systems within cells often lead to a mixture of metabolites, including intermediates, byproducts, and further transformation products. The identification and structural elucidation of these compounds are critical for understanding the metabolic pathways at play.

In studies using Picea abies cell cultures with β-pinene as the substrate, several metabolites were identified alongside the main product, trans-pinocarveol. These included myrtenol, α-terpineol, pinocarvone, myrtenal (B1677600), and cis-pinocarveol. nih.govresearchgate.net Similarly, when α-pinene was used as the substrate with the same cell culture, the main product was trans-verbenol, but byproducts such as trans-pinocarveol, myrtenol, cis-verbenol, and α-terpineol were also formed. nih.gov

The bioconversion of α- and β-pinene by Pseudomonas sp. strain PIN yielded a complex mixture of p-menthene derivatives, including limonene, p-cymene, and α-terpinolene, demonstrating that bacterial pathways can involve ring-opening rearrangements in addition to simple oxidation. researchgate.net

The structural elucidation of these metabolites is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which separates the volatile compounds and provides fragmentation patterns for identification. researchgate.net

Stereospecificity and Regiospecificity in Biotransformational Processes

The biotransformation of terpenoids, including ketones like pinocarvone, by microorganisms such as fungi and bacteria is characterized by a high degree of stereospecificity and regiospecificity. These processes are of significant interest for producing chiral compounds that are valuable as building blocks in organic synthesis. While direct studies on trans-(-)-pinocarvone are specific, extensive research on analogous monoterpene ketones, such as carvone, provides a strong model for the expected enzymatic transformations.

Microbial biotransformations of cyclic ketones often involve stereoselective reductions of the carbonyl group or the carbon-carbon double bond. Enzymes like carbonyl reductases and enoate reductases, commonly found in fungi, are responsible for these highly specific reactions. researchgate.net For instance, the biotransformation of carvone enantiomers by various fungi isolated from human skin demonstrates the production of chiral alcohols with high diastereomeric excess (d.e.). researchgate.net This high specificity is a hallmark of enzyme-catalyzed reactions, where the three-dimensional structure of the enzyme's active site dictates the orientation of the substrate, leading to a specific stereochemical outcome.

In the context of pinocarvone, the enzymatic reduction of its carbonyl group would lead to the formation of the corresponding alcohol, pinocarveol. The stereochemistry of the resulting alcohol (e.g., cis- or trans-pinocarveol) would be strictly controlled by the specific reductase enzyme involved. Similarly, if a C=C double bond were to be reduced, the stereochemistry of the newly formed chiral centers would be determined by the enzyme's specificity.

The regiospecificity of these biotransformations is also a key feature. Enzymes will typically act on a specific functional group within the molecule. For a molecule like pinocarvone, which contains a ketone and a strained bicyclic system, enzymes would selectively target the carbonyl group for reduction without altering the rest of the molecular framework. This is in contrast to chemical reagents which can sometimes lead to a mixture of products from reactions at different sites.

Fungal biotransformations have been shown to be effective for various cyclic monoterpenes. nih.govmdpi.com For example, the fungus Aspergillus flavus has been used to biotransform carvone and camphor (B46023) into a variety of hydroxylated and reduced products. nih.gov Such studies highlight the potential of microorganisms to serve as biocatalysts for producing specific stereoisomers of pinocarvone derivatives.

Table 1: Examples of Stereospecific Fungal Biotransformations of a Related Monoterpene Ketone (Carvone)
Fungal StrainSubstrateMajor Product(s)Key TransformationStereochemical Outcome
Phoma sp.(+)-CarvoneDihydrocarveolAlkene and Ketone ReductionHigh diastereomeric excess (>89% d.e.) researchgate.net
Cladosporium sp.(+)-CarvoneDihydrocarveolAlkene and Ketone ReductionHigh diastereomeric excess (>89% d.e.) researchgate.net
Aspergillus flavusCarvoneNeodihydrocarveol, DihydrocarvoneAlkene and Ketone ReductionProduction of specific isomers nih.gov

Ecological Significance of Biosynthetic Pathways (e.g., Role in Pheromone Biosynthesis)

The biosynthetic pathways of terpenoids like pinocarvone are of considerable ecological importance, playing crucial roles in plant defense and insect communication. nih.gov Terpenoids are a major class of plant secondary metabolites that mediate interactions between plants and their environment. nih.gov

One of the most significant ecological roles for pinocarvone is its function as a pheromone component in insects. Pheromones are chemical signals used for communication between members of the same species, influencing behaviors such as mating, aggregation, and alarm signaling. Pinocarvone has been identified as a component of the pheromone blend of the Western Pine Beetle (Dendroctonus brevicomis).

The stereochemistry of pheromone components is often critical for their biological activity. Insects possess highly specific receptors that can distinguish between different stereoisomers of the same compound. nih.gov This means that the biosynthetic pathway must produce the correct isomer for the pheromone to be effective. The ability of pheromone-binding proteins (PBPs) in insect antennae to discriminate between isomers is a key aspect of this recognition system. nih.gov Therefore, the biosynthesis of trans-(-)-pinocarvone, as opposed to other isomers, is vital for its specific function in the chemical ecology of the Western Pine Beetle.

The biosynthesis of pinocarvone in nature typically starts from more common monoterpenes like α-pinene or β-pinene, which are abundant in coniferous trees. nih.govwikipedia.org These precursors are themselves biosynthesized from geranyl pyrophosphate. wikipedia.org The subsequent oxidation of pinene to pinocarvone can occur through various biological and photochemical processes. For an insect like the Western Pine Beetle, it may either synthesize the pheromone component de novo or acquire the precursor (pinene) from its host pine tree and then modify it. The specificity of the enzymes in the insect's biosynthetic pathway ensures the production of the correct trans-(-)-isomer required for chemical communication.

Table 2: Ecological Role of trans-(-)-Pinocarvone
OrganismEcological RolePrecursor(s)Significance of Stereochemistry
Western Pine Beetle (Dendroctonus brevicomis)Pheromone Componentα-pinene / β-pineneCrucial for specific recognition by insect receptors and eliciting the correct behavioral response.

Iv. Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Pinocarvone, Trans

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation pattern. For trans-(-)-pinocarvone (C₁₀H₁₄O), the exact mass is 150.1045 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 150.

The fragmentation of pinocarvone (B108684) is characteristic of cyclic ketones and bicyclic systems. While the molecular ion is observed, it is often not the most abundant peak. The fragmentation is dominated by cleavages that lead to stable carbocations or neutral losses. Common fragmentation pathways for related terpenones involve retro-Diels-Alder reactions and α-cleavages adjacent to the carbonyl group.

Key fragments reported for pinocarvone include:

m/z 108: This is frequently the base peak and likely results from the loss of a C₃H₆ fragment (42 Da) via a retro-Diels-Alder-type cleavage of the four-membered ring.

m/z 93: This can arise from the loss of a methyl group (15 Da) from the m/z 108 fragment.

m/z 81 and 79: These ions are common fragments in the mass spectra of terpenes and indicate further rearrangements and losses from the primary fragments nih.gov.

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatographic methods are essential for separating pinocarvone from complex mixtures (such as essential oils), assessing its purity, and determining its enantiomeric composition.

Gas chromatography is the primary method for the analysis of volatile compounds like pinocarvone. When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it allows for both quantification and identification. The retention index (RI) of pinocarvone on standard non-polar columns (like DB-5) is a key parameter for its identification in complex mixtures jmaterenvironsci.com.

To separate the enantiomers, trans-(-)-pinocarvone and its trans-(+)- counterpart, a specialized chiral stationary phase is required. This technique is known as enantioselective GC. Modified cyclodextrins are commonly used as chiral selectors in these columns. For instance, diethyl tertbutylsilyl-β-cyclodextrin has been successfully used to separate various chiral monoterpenes nih.gov.

A typical enantioselective GC-MS method would involve:

Column: A fused silica (B1680970) capillary column with a chiral stationary phase, such as an HP-chiral-20B (based on a β-cyclodextrin derivative) jmaterenvironsci.com.

Temperature Program: A programmed temperature gradient is used to ensure good separation of all components. An example program might start at 60°C, hold for several minutes, and then ramp up at a rate of 2-4°C per minute to a final temperature of around 220°C nih.gov.

Detection: Mass spectrometry (MS) is used for positive identification of the eluting enantiomers, while a Flame Ionization Detector (FID) can be used for accurate quantification.

By comparing the retention times of the peaks in a sample to those of authentic standards of (-)- and (+)-pinocarvone, the identity of each enantiomer can be confirmed, and their relative peak areas can be used to calculate the enantiomeric excess (ee).

V. Computational and Theoretical Investigations of Pinocarvone, Trans

Theoretical Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For a rigid bicyclic system like trans-(-)-pinocarvone, which is built on a bicyclo[3.1.1]heptane framework, the number of possible conformers is significantly limited compared to more flexible acyclic or monocyclic systems.

The primary goal is to locate the global energy minimum on the potential energy surface, which corresponds to the most stable conformation. Computational methods, including molecular mechanics and quantum mechanics, are used to explore the conformational space. rsc.org While molecular mechanics is faster for an initial broad search, QM methods like DFT are required for accurate final energy calculations. For trans-(-)-pinocarvone, such studies would primarily confirm the stability of its inherent rigid structure, as significant conformational changes are sterically hindered. The resulting energy landscape would show a deep well for the ground-state conformation with high energy barriers to any potential, less stable isomers.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics, interactions with their environment, and conformational flexibility. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time.

For a molecule like trans-(-)-pinocarvone, MD simulations could be used to:

Study Solvent Interactions: Simulate the molecule in a solvent like water to analyze its hydration shell and solubility characteristics.

Analyze Dynamic Stability: Observe the fluctuations and stability of the bicyclic ring system at different temperatures.

Investigate Interactions with Biomolecules: Model the interaction of pinocarvone (B108684) with a biological target, such as an enzyme active site, to understand its binding mode and affinity. This is particularly relevant in drug discovery. semanticscholar.org

In cases involving chemical reactions, such as those catalyzed by monoterpene synthases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. nih.govacs.org In this approach, the reacting part of the system (e.g., the substrate and key active site residues) is treated with QM for high accuracy, while the rest of the protein and solvent are treated with computationally less expensive MM force fields. nih.gov

Machine Learning and Chemoinformatics Approaches for Property Prediction

Chemoinformatics and machine learning (ML) have become powerful tools for predicting a wide range of molecular properties, accelerating drug discovery and chemical safety assessment. nih.goviapchem.org These approaches use models trained on large datasets of known molecules to predict properties for new, uncharacterized compounds like trans-(-)-pinocarvone.

The process involves representing the molecule numerically using molecular descriptors or fingerprints, which capture structural and physicochemical information. These representations are then used as input for ML algorithms—such as random forests, support vector machines, or graph neural networks—to predict properties. chemrxiv.org

A primary application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Publicly available web servers and software packages, such as ADMET-AI and SwissADME, can rapidly predict these properties, helping to identify promising drug candidates and flag potential liabilities early in the discovery process. researchgate.netgreenstonebio.comnih.gov

Predicted Physicochemical and ADMET Properties for trans-(-)-Pinocarvone
PropertyPredicted Value/ClassDescription
Molecular Weight150.22 g/molThe mass of one mole of the substance.
LogP (Octanol/Water)2.20A measure of lipophilicity.
Water SolubilityModerately solublePredicted solubility in water.
GI AbsorptionHighPredicted passive absorption from the gastrointestinal tract.
BBB PermeantYesPredicted ability to cross the blood-brain barrier.
CYP2D6 InhibitorNoPredicted to not inhibit the Cytochrome P450 2D6 enzyme.
Lipinski's Rule of FiveYes (0 violations)A rule of thumb to evaluate druglikeness.

Data in the table is generated from predictive models and serves as an estimation.

Vi. Natural Occurrence and Advanced Isolation Methodologies for Academic Research

Distribution and Concentration in Plant Species (e.g., Pinus spp., Eucalyptus spp., Myrothamnus flabellifolius)

Trans-(-)-pinocarvone, along with its related compounds like trans-pinocarveol, is a constituent of the volatile oils of numerous plants. The concentration of these compounds can vary significantly based on the plant species, geographical location, season of harvest, and the specific part of the plant being analyzed.

In the genus Pinus, pinocarvone (B108684) has been identified as a minor component in the essential oils of several species. For instance, studies on the leaf essential oils of various Pinus species have reported the presence of pinocarvone, although often in concentrations of less than 1%. researchgate.netugm.ac.id For example, hydrodistillation of fresh leaves from Pinus ponderosa var. ponderosa and Pinus contorta subsp. contorta revealed pinocarvone concentrations of 0.1% and 0.3%, respectively researchgate.net. Similarly, the essential oil from the resin of Pinus contorta var. latifolia has been found to contain trace amounts of pinocarvone ugm.ac.id.

Eucalyptus species are also known to produce essential oils containing pinocarvone. In some Eucalyptus species, pinocarvone is a more significant component. For example, certain chemotypes of Eucalyptus have been shown to have notable levels of pinocarvone and its derivatives semanticscholar.orgresearchgate.net. One study on various Eucalyptus species found that pinocarvone was a discriminating biomarker for the essential oil of Eucalyptus citriodora semanticscholar.org. Another investigation of Tunisian Eucalyptus species reported pinocarvone concentrations of up to 3.2% in the essential oil of one species researchgate.net.

Myrothamnus flabellifolius, commonly known as the resurrection plant, is particularly notable for its high concentration of pinocarvone and related monoterpenes. researchgate.netnih.govscielo.br Studies on the essential oil of M. flabellifolius from different regions have consistently shown pinocarvone to be a major constituent. For example, essential oil from the aerial parts of M. flabellifolius from South Africa, obtained through hydrodistillation, was found to contain 11.13% pinocarvone nih.govscielo.br. In a related species, Myrothamnus moschatus, endemic to Madagascar, pinocarvone concentrations have been reported to be as high as 19.8–20.0% researchgate.net. Research on M. flabellifolius from Zimbabwe has also identified pinocarvone as a principal component, with concentrations ranging from 13.4% to 21.3% scielo.br.

Table 1: Concentration of Pinocarvone in the Essential Oils of Selected Plant Species


Plant SpeciesPlant PartExtraction MethodPinocarvone Concentration (%)Reference
Pinus ponderosa var. ponderosaLeavesHydrodistillation0.1[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZuWBMkuJP1kA9XGbZNcfBzXmxttTXxaGNi0RgBuBfcNbfkYFkLOhhC2Ns9azpwEStrOuwar416s-aZ2rFFugrAjucEkZ7JE3TQeF5m3G6MwTPkbAul1xHM5Bhd49vmeIy3vBbDiLkqcoTsP8a28qc3Wa8tbcbUH_RqNrdnNZ18r4f8siyAtfAQMriVJ9U1Cg1ICb2wsOF6GfwqezEsd2mNUZmmci65KUFqhKnmevywiKP0FaFsMxNovxS75cuBm6rmm6TnmCAxtgvAF7dYOppQ_vuuPV3lBQK-Hr7todes8tIs-Zb3xeAQ7xWYg%3D%3D)]
Pinus contorta subsp. contortaLeavesHydrodistillation0.3[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZuWBMkuJP1kA9XGbZNcfBzXmxttTXxaGNi0RgBuBfcNbfkYFkLOhhC2Ns9azpwEStrOuwar416s-aZ2rFFugrAjucEkZ7JE3TQeF5m3G6MwTPkbAul1xHM5Bhd49vmeIy3vBbDiLkqcoTsP8a28qc3Wa8tbcbUH_RqNrdnNZ18r4f8siyAtfAQMriVJ9U1Cg1ICb2wsOF6GfwqezEsd2mNUZmmci65KUFqhKnmevywiKP0FaFsMxNovxS75cuBm6rmm6TnmCAxtgvAF7dYOppQ_vuuPV3lBQK-Hr7todes8tIs-Zb3xeAQ7xWYg%3D%3D)]
Eucalyptus citriodoraLeavesHydrodistillationBiomarker[ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoSFw-02M0o8tWmtCxOR8rX4uuJu8CvZ-tAU2ktFdL7AjgYhCiFXOnhrHjnNGd7_j1sPEBUREOhcSfCRVhNrb8QkYXBGJJ-F8Ww-y2MIPUQWWYfteQSqyi93mjMiynUxdpF7BtBbXq73c8fKYUdKs9Lb-o_eZz21n4GPdNMXpLE3E-GBbNcvAxmYm48Y9Wr2zHakcaYOhKHR23aDJD5Ao58aoXBzWn26c1YIjQjTTrXf_KgOUvM5j-OWQokUzTYmpQzWYCJc0fQMU%3D)]
Eucalyptus sp. (from Tunisia)LeavesHydrodistillation3.2[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUb7RBSxoTuzaCa3lk-j7Jxge0MD9xHNE1EYlzO2KnMQktXqjh_MIVoZ6tMjs7IEFIj2csYsxngjClik6_2zdwOoEjOTfuij8uYdiRMDlruj3_1ED4p7l8zLCdR1iGvou5pw56VWayZp6EHQHyuR4ywvOFI3dMg4fRyca7SfwLaICXUQ2WxClWcqF29akZ8nm9dUhb1tv9CJEhnz3wk6BNnh6duXFosW9k3RUY2tV6uIY3GKemg8ilMHxLTw1I8aDP9oJT_kAIkPbPUqIMzwpMeWLcQRRa-119kI9LuR1wZxORXBfc6qIi1cEJxhcsbDvz8pDo1ngApG6-pUNjQzhS2P-6doxcwuJnHsqzBsqkwdKULdjYRULLeMb9pwNEZspU6Bh6970AJhRgwLSUPkKuUvnMWxYx_yzOJegGkjx6gvbeFjw6CpYsCBVnD4-_RopRaJykcEJR8PnCcwADOQhe65X3NIQmXOrXi5d0Fw9vD_8APRPbX3ngubnQr3s1IIPWotCqpEhOXp7LAWyoydMRI4s9ZapTqr8gwIODTD1GLTCcnlV0Xrnx5HU6hClRrKM42MuH_JBzb-dfETH3wERONkXU-fLHmX5bfZlr)]
Myrothamnus flabellifolius (South Africa)Aerial PartsHydrodistillation11.13[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBf_VvL3nc481HkkVurHhdXTCs3izzbnLviOAMOpt8rKbajQUBrNp2hmoV7JKV9u5v7VitvOoY3xKTNTdKrx9Cx1C0OvMwV9Stz_9bLtuKpgiS4xuiSlya6qUBwloVgAyGv3ekOH5ppAB98BY%3D)][ scielo.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRAPhrqMWpWTy-CI4qKCXDU3SAwkJDFZNpWBMtSJmEnmKtVrAbdQ3IvvjtbA38Y2qwOl-FgA6NA0lcL4kalgojoFiQON-FJmHPekAFMwMkn4qPvetD38JhKvJZ4niViDyyEcsICpEkdltYiV8rbRMRrp3y3H4mr5nuj0K79Q%3D%3D)]
Myrothamnus flabellifolius (Zimbabwe)LeavesHydrodistillation13.4 - 21.3[ scielo.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRAPhrqMWpWTy-CI4qKCXDU3SAwkJDFZNpWBMtSJmEnmKtVrAbdQ3IvvjtbA38Y2qwOl-FgA6NA0lcL4kalgojoFiQON-FJmHPekAFMwMkn4qPvetD38JhKvJZ4niViDyyEcsICpEkdltYiV8rbRMRrp3y3H4mr5nuj0K79Q%3D%3D)]
Myrothamnus moschatus (Madagascar)Aerial PartsSteam Distillation19.8 - 20.0[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZuWBMkuJP1kA9XGbZNcfBzXmxttTXxaGNi0RgBuBfcNbfkYFkLOhhC2Ns9azpwEStrOuwar416s-aZ2rFFugrAjucEkZ7JE3TQeF5m3G6MwTPkbAul1xHM5Bhd49vmeIy3vBbDiLkqcoTsP8a28qc3Wa8tbcbUH_RqNrdnNZ18r4f8siyAtfAQMriVJ9U1Cg1ICb2wsOF6GfwqezEsd2mNUZmmci65KUFqhKnmevywiKP0FaFsMxNovxS75cuBm6rmm6TnmCAxtgvAF7dYOppQ_vuuPV3lBQK-Hr7todes8tIs-Zb3xeAQ7xWYg%3D%3D)]

Optimization of Extraction and Isolation Techniques for Research Applications

For academic research, obtaining a high yield and purity of trans-(-)-pinocarvone is crucial. This requires the optimization of both the initial extraction from the plant matrix and the subsequent purification of the target compound.

Steam distillation and hydrodistillation are the most common methods for extracting essential oils from plant materials. In hydrodistillation, the plant material is in direct contact with boiling water, while in steam distillation, steam is passed through the plant material. The choice between these methods and the optimization of their parameters can significantly impact the yield and composition of the extracted essential oil.

The optimization of these processes for the extraction of volatile oils often involves considering parameters such as the liquid-to-material ratio, distillation time, and collection temperature nih.govnih.gov. For instance, in a study optimizing the steam distillation of volatile oils from Forsythia suspensa and Lonicera japonica, these three parameters were identified as critical nih.gov. The yield of essential oils can be influenced by the duration of the distillation process, with longer times generally leading to higher yields up to a certain point, after which degradation of thermolabile compounds can occur nih.gov. For Myrothamnus flabellifolius, essential oil yields have been reported to vary between 0.04% and 0.16% using hydrodistillation nih.govscentsnature.com. Microwave-assisted hydrodistillation (MAHD) is a more recent advancement that can reduce extraction time and improve efficiency sbpmed.org.br. Optimal conditions for MAHD include factors like microwave power, liquid-to-material ratio, and extraction time sbpmed.org.br.

Following the initial extraction of the essential oil, which is a complex mixture of volatile compounds, further purification is necessary to isolate trans-(-)-pinocarvone. Fractional distillation, particularly under vacuum, is a technique used to separate components of a liquid mixture based on their different boiling points. Vacuum fractional distillation is advantageous for essential oils as it lowers the boiling points of the components, thereby preventing the thermal degradation of heat-sensitive compounds semanticscholar.orgscielo.brresearchgate.net. This method has been successfully used to enrich specific components in essential oils, such as 1,8-cineole from Eucalyptus oil semanticscholar.org. By carefully controlling the pressure and temperature, different fractions of the essential oil can be collected, with the goal of concentrating the fraction containing pinocarvone.

For achieving high purity, advanced chromatographic techniques are often employed. Column liquid chromatography (CLC) is a widely used method for the separation and purification of compounds from essential oils. In one study, CLC was successfully used to isolate trans-pinocamphone, a compound structurally related to pinocarvone, from the essential oil of Aloysia gratissima researchgate.netsbpmed.org.br. The selection of the appropriate solvent system as the mobile phase is critical for achieving effective separation researchgate.net. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are more advanced techniques that offer higher resolution and efficiency in the purification of natural products nih.govnih.govmdpi.com. Preparative HPLC, for instance, is suitable for the efficient purification of specific compounds with high purity mdpi.com. HSCCC, being a liquid-liquid partition chromatography technique, avoids the irreversible adsorption of the sample onto a solid support, which can be a problem in traditional column chromatography nih.gov. These advanced chromatographic methods hold significant potential for the high-purity isolation of trans-(-)-pinocarvone for research purposes.

Supercritical fluid extraction (SFE) is a green and efficient alternative to traditional extraction methods. It typically uses carbon dioxide (CO₂) in its supercritical state as a solvent. The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, allowing for the selective extraction of specific compounds scielo.br. The optimization of SFE involves manipulating these parameters to maximize the yield of the target compound.

For the extraction of flavonoids from hops, for example, the optimal conditions were found to be a temperature of 50 °C and a pressure of 25 MPa, with the addition of ethanol as a modifier to increase the polarity of the supercritical fluid. Similarly, for the extraction of cannabinoids from medicinal cannabis, the highest yield was achieved at 37 °C and 250 bar scielo.br. The density of the supercritical CO₂, which is a function of temperature and pressure, plays a crucial role in its solvating power scielo.br. While specific optimization studies for the extraction of trans-(-)-pinocarvone using SFE are not widely available, the principles of optimizing temperature, pressure, and the use of co-solvents would be applicable to maximize its extraction from plant materials like Myrothamnus flabellifolius.

Table 2: Mentioned Chemical Compounds


Compound Name
trans-(-)-Pinocarvone
trans-Pinocarveol
α-Pinene
1,8-Cineole
trans-Pinocamphone
Ethanol
Carbon Dioxide

Q & A

Q. What statistical approaches are recommended for reconciling conflicting bioassay results (e.g., synergistic vs. antagonistic effects) involving trans-(-)-Pinocarvone in multi-component essential oils?

  • Methodological Answer : Use isobolographic analysis or Chou-Talalay combination index (CI) to quantify synergism/antagonism. Pair with LC-MS-based metabolomics to track compound interactions in real-time .

Experimental Design & Validation

Q. Q. How to design a robust negative control for trans-(-)-Pinocarvone bioactivity studies to rule out solvent or matrix interference?

  • Methodological Answer : Prepare a "mock" essential oil matrix lacking trans-(-)-Pinocarvone but containing all other major components (e.g., α-phellandrene, 1,8-cineole). Use this in parallel bioassays to isolate the compound’s specific effects .

Q. Q. What validation criteria ensure reproducibility in stereochemical assignments for trans-(-)-Pinocarvone derivatives synthesized via novel catalytic routes?

  • Methodological Answer : Apply the Cahn-Ingold-Prelog rules rigorously and corroborate with X-ray crystallography or VCD (vibrational circular dichroism) for unambiguous stereochemical determination .

Literature & Data Synthesis

Q. Q. How can researchers systematically evaluate the ecological relevance of trans-(-)-Pinocarvone across disparate studies (e.g., plant defense, pollinator attraction)?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Code studies for variables like geographic region, study design, and ecological context. Use cluster analysis to identify consensus patterns .

Q. Q. What tools facilitate the integration of trans-(-)-Pinocarvone’s physicochemical properties (e.g., logP, vapor pressure) into predictive models for its environmental behavior?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) software like EPI Suite or ADMET Predictor™. Validate predictions with experimental measurements (e.g., headspace GC for vapor pressure) .

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